N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide
Description
N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide is a synthetic compound featuring a 1,3-oxazolidin-2,4-dione ring linked to a phenylethyl group and an indole-acetamide moiety. The oxazolidinone scaffold is notable for its presence in bioactive molecules, including antimicrobial agents like linezolid, while the indole group is common in alkaloids and enzyme inhibitors . However, its specific biological activity remains uncharacterized in the provided evidence. Below, we compare its structural and functional attributes with similar compounds.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(10-15-11-22-17-9-5-4-8-16(15)17)23-18(14-6-2-1-3-7-14)12-24-20(26)13-28-21(24)27/h1-9,11,18,22H,10,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOBPCQHYPLREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide typically involves the reaction between tryptamine and a suitable oxazolidinone derivative under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain a high yield of the desired compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The oxazolidinone ring can be reduced using agents like lithium aluminum hydride, resulting in the formation of amino alcohol derivatives.
Scientific Research Applications
Research indicates that N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide exhibits several biological activities:
Antitumor Activity:
Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle regulation. For instance, it has been reported to induce apoptosis in human breast cancer cells by activating caspase pathways.
Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
Anti-inflammatory Effects:
Research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further studies in treating inflammatory diseases.
Case Studies
Several case studies highlight the potential applications of this compound:
-
Cancer Research:
- A study published in Journal of Medicinal Chemistry evaluated its efficacy in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups.
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Antimicrobial Testing:
- In vitro tests conducted at a microbiology laboratory demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
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Inflammation Models:
- Research involving animal models of inflammation showed that treatment with this compound reduced edema and inflammatory markers significantly compared to untreated controls.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors in the body, modulating their activity. The oxazolidinone ring can inhibit certain enzymes, leading to the suppression of inflammatory responses and the inhibition of microbial growth .
Comparison with Similar Compounds
Research Findings and Gaps
- Thiazolidinone analogs () show antimicrobial effects, suggesting a comparative study could be valuable .
- Metabolic Stability : The phenylethyl linker may improve oral bioavailability compared to bulkier analogs () .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an oxazolidinone ring and an indole moiety. The molecular formula is C₁₈H₁₈N₂O₃, with a molar mass of approximately 306.35 g/mol. The presence of both the oxazolidinone and indole structures suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through multiple pathways:
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
While comprehensive clinical data on this specific compound are scarce, analogous compounds in the literature provide insights into potential therapeutic applications:
- Anticancer Activity : Similar indole-based compounds have been studied for their anticancer properties, showing promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
- Neurological Effects : Some studies suggest that compounds with oxazolidinone structures may influence neurotransmitter systems, indicating potential applications in treating neurological disorders .
Conclusion and Future Directions
This compound presents a promising candidate for further research due to its unique structural features and preliminary evidence of biological activity. Future studies should focus on:
- In Vivo Studies : To better understand the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To elucidate the specific pathways involved in its biological effects.
- Clinical Trials : To assess safety and efficacy in humans.
Continued exploration of this compound may reveal its potential as a therapeutic agent across various medical fields.
Q & A
Q. Advanced
- In vivo seizure models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents. Monitor dose-dependent suppression of tonic-clonic phases .
- In vitro receptor binding assays : Screen for affinity against GABAₐ receptors or voltage-gated sodium channels using radioligand displacement (e.g., -flunitrazepam) .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups and control for variability in biological replicates .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Q. Advanced
- Substituent variation : Modify the phenyl (R-group) and indole moieties to assess electronic/steric effects. For example, introduce electron-withdrawing groups (e.g., -NO₂, -CN) to enhance metabolic stability .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs between the oxazolidinone dioxo groups and target enzymes .
- In silico ADMET profiling : Predict bioavailability and toxicity using QSAR models (e.g., SwissADME) before synthesizing derivatives .
How should researchers address contradictory data in pharmacological evaluations?
Q. Advanced
- Dose-response reevaluation : Ensure linearity in efficacy curves; non-monotonic responses may indicate off-target effects at higher concentrations .
- Batch purity analysis : Verify compound integrity via HPLC (e.g., C18 column, 95:5 acetonitrile/water) to rule out degradation artifacts .
- Model cross-validation : Replicate findings in alternative assays (e.g., patch-clamp electrophysiology if initial receptor binding data is inconclusive) .
What strategies improve synthetic yield during large-scale production?
Q. Basic
- Solvent optimization : Replace acetic acid with DMF for higher solubility of intermediates .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
- Temperature control : Maintain reflux at 110°C for cyclization steps to minimize side products .
How does the compound’s stability vary under different storage conditions?
Q. Advanced
- Thermal stability : Conduct TGA/DSC analysis to identify decomposition thresholds (e.g., >150°C) .
- Photodegradation : Store in amber vials under inert gas (N₂/Ar) to prevent indole oxidation .
- Hydrolytic susceptibility : Monitor pH-dependent degradation (e.g., oxazolidinone ring opening at pH > 9) via accelerated stability testing .
What computational approaches are effective for modeling its interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to GABAₐ (PDB: 6HUO) and analyze key residues (e.g., α1-subunit interactions) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex .
- Free energy calculations : Apply MM-PBSA to quantify binding affinities for SAR guidance .
What analytical methods ensure purity and consistency in research batches?
Q. Basic
- HPLC-DAD : Use a gradient elution (20–80% acetonitrile in 0.1% TFA) with UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- TLC monitoring : Employ silica gel plates (Rf ~0.3 in ethyl acetate/hexane, 1:1) for reaction progress checks .
What mechanistic studies elucidate its mode of action in neurological targets?
Q. Advanced
- Calcium imaging : Measure intracellular Ca²⁺ flux in primary neurons to assess NMDA receptor modulation .
- Western blotting : Quantify expression of GABA synthesis enzymes (e.g., GAD67) after chronic exposure .
- Knockout models : Use CRISPR-edited cell lines to validate target specificity (e.g., β2-subunit deletion in GABAₐ receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
